molecular formula C14H10F2N4O B2886413 2-(2,4-difluorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide CAS No. 2034621-36-6

2-(2,4-difluorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide

Cat. No. B2886413
CAS RN: 2034621-36-6
M. Wt: 288.258
InChI Key: JCUXXXXCIZMZDV-UHFFFAOYSA-N
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Description

The compound “2-(2,4-difluorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide” belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are the dominant motif of many drugs, for instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent .


Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines are prepared by substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms . The methods used vary through the condensation reactions of the aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . Alternatively, these compounds are prepared through the reactions of acyclic reagents .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a fused ring system containing two nitrogen atoms . The structure can be modified by the addition of various functional groups, leading to a wide range of derivatives with different properties .


Chemical Reactions Analysis

A variety of novel disubstituted 2-(alkynyl, aryl, and arylamine)-6-alkynylpyrazolo[1,5-a]pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo[1,5-a]pyrimidine . The regio-controlled Sonogashira-type coupling of the dibromopyrazolo[1,5-a]pyrimidine with a wide range of terminal alkynes proceeded smoothly with excellent selectivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can be tuned by the addition of various functional groups . For instance, electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .

Scientific Research Applications

Radiosynthesis for PET Imaging

A series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds with structures closely related to 2-(2,4-difluorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide, has been reported for selective binding to the translocator protein (18 kDa) (Dollé et al., 2008). These compounds have been utilized in the radiosynthesis of selective radioligands for imaging with positron emission tomography (PET), providing a valuable tool for studying neuroinflammatory processes in vivo.

Neuroinflammation PET Imaging

A series of novel pyrazolo[1,5-a]pyrimidines closely related to compounds with the given chemical structure was synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. These studies included in vitro biological evaluation and in vivo neuroinflammation PET imaging, highlighting the application of these compounds in developing radiotracers for molecular imaging of TSPO-expressing tissues (Damont et al., 2015).

Antitumor Activity

New pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity. Among these, certain compounds demonstrated mild to moderate activity against human breast adenocarcinoma cell lines, indicating the potential use of these compounds in cancer therapy (El-Morsy et al., 2017).

Antimicrobial Activity

Some heterocycles incorporating the pyrazolo[1,5-a]pyrimidine moiety have been synthesized and evaluated for their antimicrobial properties. These studies underline the broad applicability of this chemical scaffold in developing new antimicrobial agents (Bondock et al., 2008).

properties

IUPAC Name

2-(2,4-difluorophenyl)-N-pyrazolo[1,5-a]pyrimidin-6-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N4O/c15-10-2-1-9(12(16)6-10)5-14(21)19-11-7-17-13-3-4-18-20(13)8-11/h1-4,6-8H,5H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUXXXXCIZMZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-difluorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide

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